Columbianetin

Beschreibung

Structure

3D Structure

Eigenschaften

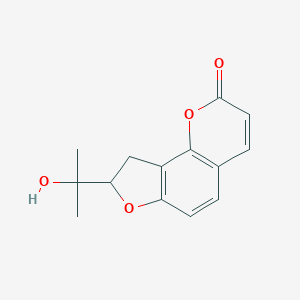

IUPAC Name |

8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQEMCYCSSHJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921469 |

Source

|

| Record name | 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-29-1 |

Source

|

| Record name | 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1147-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Columbianetin – Natural Sources, Biosynthesis, and Isolation Strategies

[1]

Content Type: Technical Whitepaper Target Audience: Natural Product Chemists, Drug Discovery Scientists, and Pharmacognosists.

Executive Summary: The Angular Furanocoumarin of Interest

Columbianetin (dihydro-oroselone) is an angular dihydrofuranocoumarin acting as a pivotal biosynthetic precursor and a distinct pharmacological agent.[1] Unlike its linear counterparts (psoralens) which are known for phototoxicity, columbianetin possesses a reduced furan ring, contributing to a unique safety and bioactivity profile.[1]

Key Pharmacological Drivers:

-

Anti-inflammatory: Inhibition of iNOS and COX-2 expression.

-

Pharmacokinetics: High oral bioavailability (>50%) and rapid tissue distribution (blood-brain barrier permeability).[1]

-

Biosynthetic Utility: Immediate precursor to angelicin and other angular furanocoumarins.

Natural Sources and Chemotaxonomy[3][4]

Columbianetin is predominantly found in the Apiaceae (Umbelliferae) family.[1] It rarely accumulates as a major constituent in crude extracts, often requiring enrichment from its glycosidic forms (e.g., columbianetin-β-D-glucopyranoside) or esters (columbianetin acetate).[1]

Table 1: Primary Botanical Sources and Yield Potential

| Species | Plant Part | Primary Form | Estimated Yield (Dry Wt) | Notes |

| Angelica pubescens (Du Huo) | Roots | Glycoside & Acetate | 0.05% - 0.2% | Major source.[1] Requires hydrolysis for high aglycone yield. |

| Angelica archangelica | Roots | Aglycone | < 0.05% | Co-occurs with linear furanocoumarins. |

| Heracleum sosnowskyi | Roots/Seeds | Aglycone | Variable | Invasive species; high biomass but complex matrix. |

| Cnidium monnieri | Fruits | Aglycone | Trace | Often dominated by osthole/imperatorin. |

Biosynthetic Logic

Understanding the biosynthesis is critical for optimizing extraction (e.g., targeting specific developmental stages) or metabolic engineering.[1] Columbianetin is formed via the angular furanocoumarin pathway, diverging from the linear (psoralen) pathway at the prenylation step.

Figure 1: Biosynthetic Pathway of Columbianetin

Caption: Divergence of angular (Columbianetin) and linear (Marmesin) furanocoumarin pathways from Umbelliferone.[1] The C8-prenylation is the critical commitment step.[1]

Isolation and Purification Protocol

Scientific Rationale:

Columbianetin is a lipophilic coumarin (

Phase 1: Extraction and Hydrolysis (The Enrichment Step)[1]

-

Raw Material: Pulverize dried roots of Angelica pubescens (1.0 kg) to 40 mesh.

-

Extraction: Reflux with 70% Ethanol (10 L) for 2 hours (x3). Combine filtrates.

-

Solvent Removal: Evaporate EtOH under reduced pressure at 50°C to obtain crude extract.

-

Hydrolysis (Critical):

-

Resuspend crude extract in 1M HCl (aq).

-

Heat at 80°C for 60 minutes. Why: This converts columbianetin-glucoside and columbianetin-acetate into the free columbianetin aglycone.[1]

-

Neutralize with NaOH to pH 7.0.

-

-

Partitioning: Extract the aqueous phase with Ethyl Acetate (EtOAc) x3. The EtOAc layer contains the enriched coumarin fraction.

Phase 2: Purification via HSCCC (The Separation Step)[1]

Traditional silica chromatography often results in peak tailing for coumarins. HSCCC is the superior choice for high purity (>98%).[1]

-

Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300).[1]

-

Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat).[1]

-

Ratio: 5:5:5:5 (v/v) is the starting point.[1]

-

K-Value Optimization: Target a partition coefficient (

) between 0.5 and 2.0. If

-

-

Procedure:

-

Fill the column with the Upper Phase (Stationary Phase).

-

Rotate column at 850 rpm.

-

Pump Lower Phase (Mobile Phase) at 2.0 mL/min.

-

Inject sample (dissolved in equal mix of upper/lower phase) once hydrodynamic equilibrium is established.[1]

-

Monitor UV at 320 nm (characteristic coumarin absorption).[1]

-

Figure 2: Isolation Workflow Logic

Caption: Optimized workflow converting glycosidic precursors to aglycone prior to liquid-liquid chromatographic separation.

Structural Validation (Self-Validating System)

To ensure the isolated compound is Columbianetin and not its isomer Marmesin, specific NMR signals must be verified.

Diagnostic NMR Signals (Acetone- or )

| Position | Signal Type | Diagnostic Note | ||

| C-2 | Carbonyl | - | ~160.0 | Characteristic Coumarin C=O |

| H-3 | Doublet | ~6.20 (d, J=9.5 Hz) | ~112.0 | |

| H-4 | Doublet | ~7.85 (d, J=9.5 Hz) | ~144.0 | |

| H-8 | Multiplet | ~4.80 | ~89.0 | Crucial: Angular dihydrofuran methine.[1] |

| H-9 | Doublet/DD | ~3.30 | ~30.0 | Methylene adjacent to furan oxygen.[1] |

| Gem-dimethyl | Singlets | ~1.20, 1.30 | ~20-25 | Isopropyl group signals.[1] |

Differentiation Rule:

-

Columbianetin (Angular): H-8 signal is typically downfield (~4.8 ppm) due to the angular fusion strain and proximity to the benzene ring.[1]

-

Marmesin (Linear): The equivalent proton is on the linear furan ring, often showing slightly different coupling constants and NOESY correlations. Key Check: HMBC correlation from H-4 to C-5 (aromatic) vs C-9 (furan) distinguishes the fusion.[1]

References

-

Yang, X., et al. (2021).[1] "Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix." Evidence-Based Complementary and Alternative Medicine.[1]

-

Zhao, D., et al. (2025).[1][2] "The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma." Journal of Chromatography B.

-

Bourgaud, F., et al. (2006).[1] "Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes." Phytochemistry Reviews.

-

Chen, Y., et al. (2018).[1] "Isolation of (+)-columbianetin from Angelica pubescens roots via High-Speed Counter-Current Chromatography." Journal of Separation Science.

-

Sarkhail, P. (2014).[1] "Cosmeceutical potentials of the extracts of Angelica species." Asian Pacific Journal of Tropical Biomedicine.

Biosynthesis Pathway of Columbianetin in Plants: A Technical Guide

Executive Summary

Columbianetin is a dihydrofuranocoumarin and the pivotal intermediate in the biosynthesis of angular furanocoumarins (angelicin-type). Unlike their linear counterparts (psoralen-type), angular furanocoumarins are restricted to specific plant families (primarily Apiaceae and Fabaceae) and possess distinct pharmacological profiles due to their inability to form DNA cross-links, reducing phototoxicity while retaining therapeutic potential.

This guide details the enzymatic architecture converting the phenylpropanoid backbone into Columbianetin. It focuses on the critical C-8 prenylation divergence and the subsequent dihydrofuran ring cyclization , providing researchers with actionable protocols for pathway elucidation and metabolite profiling.

Part 1: The Biosynthetic Pathway[1]

Pathway Logic and Divergence

The biosynthesis of Columbianetin represents a strict regio-chemical divergence from the general coumarin pathway. While the linear pathway utilizes C-6 prenylation, Columbianetin production requires C-8 prenylation of the umbelliferone core.

The Core Pathway Flow

-

Umbelliferone Formation: Phenylalanine

Cinnamic Acid -

The Angular Branch Point (Prenylation): Umbelliferone + DMAPP

Osthenol . -

Ring Cyclization (The Columbianetin Step): Osthenol

(+)-Columbianetin . -

Downstream Processing: (+)-Columbianetin

Angelicin.

Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the enzyme-specific divergence between the linear (Marmesin) and angular (Columbianetin) pathways.

Caption: Divergence of linear (red) and angular (green) furanocoumarin pathways. Columbianetin is formed via the C-8 specific prenylation and subsequent cyclization.

Part 2: Enzymology and Mechanism[2]

The Gatekeeper: Umbelliferone 8-dimethylallyltransferase (U8DT)

The specificity of the pathway is dictated by the prenyltransferase (PT) enzyme. In Angelica sinensis, this is identified as AsPT2 (a member of the UbiA prenyltransferase family).[2]

-

Substrate: Umbelliferone + Dimethylallyl diphosphate (DMAPP).

-

Mechanism: Electrophilic alkylation at the C-8 position of the coumarin ring.

-

Causality: The presence of AsPT2 (vs. AsPT1/U6DT) is the primary determinant for a plant's ability to synthesize angular furanocoumarins.

The Cyclase: Columbianetin Synthase (CS)

This enzyme catalyzes the oxidative cyclization of the prenyl side chain of Osthenol to form the dihydrofuran ring of Columbianetin.

-

Enzyme Identity: Identified as AsOD (CYP736 subfamily) in Angelica sinensis and functionally related to CYP71AJ members in other Apiaceae.

-

Reaction: Osthenol + NADPH + O

-

Mechanism: The enzyme likely proceeds via an epoxidation of the prenyl double bond followed by ring closure, or a radical abstraction mechanism similar to Psoralen Synthase, though it retains the dihydrofuran state rather than aromatizing immediately.

Part 3: Experimental Protocols

Protocol: Microsomal Enzyme Assay for Columbianetin Synthase

This protocol validates the activity of Columbianetin Synthase in plant tissue or heterologous expression systems (e.g., Yeast).

Reagents:

-

Buffer A: 100 mM Potassium Phosphate (pH 7.5), 1 mM DTT, 1 mM EDTA.

-

Cofactor: 10 mM NADPH (freshly prepared).

-

Substrate: Osthenol (100 µM stock in DMSO).

-

Stop Solution: 20% TCA or 0.1 M HCl.

Workflow:

-

Microsome Preparation: Homogenize plant tissue (e.g., Angelica roots) in Buffer A + 0.4 M Sucrose. Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend pellet in Buffer A.

-

Incubation:

-

Mix 100 µL Microsomal protein (approx. 50-100 µg).

-

Add 5 µL Osthenol stock (final conc. 50-100 µM).

-

Initiate with 10 µL NADPH (final conc. 1 mM).

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

-

Termination: Add 200 µL Ethyl Acetate or Stop Solution. Vortex vigorously.

-

Extraction: Centrifuge to separate phases. Collect the organic phase (upper) and dry under N

. Reconstitute in Methanol for HPLC analysis.

Protocol: HPLC-UV/MS Profiling

To distinguish Columbianetin from its linear isomer (Marmesin) and precursor (Osthenol).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 15% B; 5-25 min: 15% |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 335 nm (characteristic for coumarins) |

| Retention Order | Columbianetin elutes before Osthenol but often close to Marmesin.[3] MS confirmation is required. |

| MS Transition | Columbianetin [M+H] |

Data Interpretation:

-

Osthenol: m/z 245 (Prenylated precursor).

-

Columbianetin: m/z 247 (Cyclized product).

-

Angelicin: m/z 187 (Aromatized downstream product).

-

Note: The conversion of Osthenol (

245) to Columbianetin (

References

-

Larbat, R., et al. (2009). Isolation and functional characterization of CYP71AJ4 encoding for the first P450 monooxygenase of angular furanocoumarin biosynthesis.[4][5] Journal of Biological Chemistry.

-

Wang, K., et al. (2024). Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis.[2] Phytochemistry.

-

Munakata, R., et al. (2016). Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae. Plant Physiology.

-

Kruse, L.H., et al. (2008). Biochemical characterization of enzymes involved in furanocoumarin biosynthesis. ResearchGate.[6]

-

Dueholm, B., et al. (2015). Evolution of the CYP71AZ P450 Subfamily and its role in coumarin biosynthesis. Plant Physiology.

Sources

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Columbianetin

Technical Whitepaper: Physicochemical Profile and Analytical Characterization of Columbianetin

Executive Summary

Columbianetin (CAS: 3804-70-4) is a bioactive dihydrofurocoumarin primarily isolated from Angelica pubescens (Du Huo) and Apium graveolens. As a phytoalexin and a metabolic precursor to columbianadin, it occupies a critical node in coumarin biosynthesis. This technical guide provides a rigorous examination of its physicochemical properties, offering field-proven protocols for its extraction, solubilization, and analytical validation. Researchers utilizing this guide will gain the autonomy to design robust experimental workflows, ensuring data integrity in pharmacokinetic and pharmacological assays.

Chemical Identity & Structural Architecture

Columbianetin is characterized by a linear furanocoumarin backbone reduced at the furan ring, specifically at the 8,9-position, with a hydroxyisopropyl substitution. Its structural integrity is governed by the stability of the lactone ring and the stereochemistry at the C-8 position.

-

IUPAC Name: (8S)-8-(1-hydroxy-1-methylethyl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

-

Chemical Formula: C₁₄H₁₄O₄

-

Stereochemistry: The naturally occurring bioactive form is typically the (S)-enantiomer, often referred to as (+)-Columbianetin.

Key Functional Groups:

-

Lactone Ring: Susceptible to hydrolysis under alkaline conditions (pH > 10), leading to ring-opening and formation of coumarinic acid derivatives.

-

Tertiary Alcohol (C-8 substituent): A site for potential esterification (e.g., formation of Columbianetin acetate) and a polarity-modulating group that influences solubility.

Physical Properties & Thermodynamics

The following data consolidates experimental values and predictive models to guide formulation and handling.

| Property | Value / Description | Operational Implication |

| Physical State | White to off-white crystalline powder | Hygroscopic; store with desiccant. |

| Solubility (DMSO) | ~100 mg/mL (406 mM) | Ideal solvent for stock solutions. |

| Solubility (Water) | < 0.1 mg/mL (Poor) | Requires co-solvents (e.g., PEG300, Tween-80) for in vivo delivery. |

| Solubility (Ethanol) | Soluble | Suitable for extraction and TLC spotting. |

| LogP (Predicted) | ~1.9 - 2.5 | Moderate lipophilicity; suggests good membrane permeability. |

| Melting Point | 163–164 °C (Lit.) | Use for purity verification via capillary melting point apparatus. |

| UV Maxima (λmax) | 325 nm, 250 nm | Primary detection wavelength for HPLC. |

Chemical Reactivity & Stability Protocols

Understanding the stability profile is non-negotiable for reproducible data.

-

Photostability: Coumarins are photosensitive. Columbianetin solutions should be protected from direct UV light to prevent photodegradation or dimerization. Protocol: Wrap all reservoirs and reaction vessels in aluminum foil.

-

pH Stability:

Analytical Characterization Protocols

This section details self-validating workflows for the identification and quantification of Columbianetin.

High-Performance Liquid Chromatography (HPLC) Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase:

-

Gradient Profile: 0–12 min (22% B), 12–15 min (22%→95% B), 15–21 min (95% B).

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 325 nm (Specific for the coumarin core).

-

Temperature: 30°C.

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Precursor Ion: m/z 247.1 [M+H]⁺.

-

Key Fragments: Loss of H₂O and the isopropyl group are common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Expectation

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.9 ppm (d): H-4 (Characteristic coumarin doublet).

-

δ 6.2 ppm (d): H-3.

-

δ 1.2-1.4 ppm (s): Methyl groups of the hydroxyisopropyl moiety.

-

δ 4.0-5.0 ppm: Methine proton at the chiral center (C-8).

-

Visualization of Workflows & Pathways

Diagram 1: Biosynthetic & Chemical Logic

This diagram illustrates the biosynthetic origin of Columbianetin and its structural relationship to its esters.

Figure 1: Biosynthetic pathway from Umbelliferone to Columbianetin and its downstream esterification.

Diagram 2: Extraction & Purification Workflow

A standardized protocol for isolating Columbianetin from Angelica pubescens.

Figure 2: Step-by-step isolation workflow ensuring high purity recovery.

Pharmacochemical Implications (ADME)

The physicochemical properties of Columbianetin directly dictate its pharmacokinetic behavior.

-

Absorption: With a LogP of ~2.0, Columbianetin exhibits moderate passive diffusion across the intestinal epithelium. However, its low water solubility necessitates lipid-based formulations (e.g., corn oil or micellar systems) to maximize oral bioavailability.

-

Metabolism: The molecule undergoes Phase I metabolism (hydroxylation) and Phase II conjugation (glucuronidation). The esterified form, Columbianadin, acts as a prodrug, rapidly hydrolyzing in vivo to release the active Columbianetin.

-

Distribution: Rapid tissue distribution is observed, with higher accumulation in lipid-rich tissues due to its lipophilic nature.

References

-

MedChemExpress. (2023). (+)-Columbianetin Product Data Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92201, Columbianetin. Retrieved from

-

Li, J., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. PubMed Central. Retrieved from

-

TargetMol. (2023). (R)-(-)-Columbianetin Compound Information. Retrieved from

-

PhytoLab. (2023). Columbianetin phyproof® Reference Substance. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization and Isolation of Columbianetin

Executive Summary

Columbianetin (CAS: 3804-70-4) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica species (A. pubescens, A. decursiva).[1] Structurally, it is an angular furanocoumarin derivative ((8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one), serving as the immediate biosynthetic precursor to angelicin.

This technical guide provides a definitive reference for the structural elucidation of Columbianetin. It synthesizes high-resolution NMR, MS, and IR data with validated isolation protocols, designed to support researchers in drug discovery and phytochemical analysis.

Structural Characterization Strategy

The identification of Columbianetin requires a multi-modal spectroscopic approach to distinguish it from its linear isomers (e.g., marmesin) and its ester derivatives (e.g., columbianadin).

Elucidation Workflow

The following decision tree outlines the logical progression for confirming the Columbianetin structure, moving from mass determination to stereochemical assignment.

Figure 1: Step-wise structural elucidation workflow for Columbianetin.

Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

The distinction between angular (angelicin-type) and linear (psoralen-type) furanocoumarins is critical. Columbianetin is angular , characterized by ortho-coupling between the aromatic protons H-5 and H-6. In contrast, linear isomers (like marmesin) show para-coupling (singlets) for H-5 and H-8.

Solvent: CDCl₃

Frequency: 500 MHz (

| Position | Type | Assignment Logic | ||

| 2 | C=O | - | 163.8 | Lactone Carbonyl |

| 3 | CH | 6.20 (d, J = 9.5) | 112.6 | |

| 4 | CH | 7.62 (d, J = 9.5) | 143.5 | |

| 4a | C | - | 113.1 | Junction Carbon |

| 5 | CH | 7.26 (d, J = 8.4) | 129.0 | Aromatic (Ortho coupling confirms angular) |

| 6 | CH | 6.78 (d, J = 8.4) | 106.8 | Aromatic (Ortho coupling) |

| 7 | C-O | - | 160.8 | Oxygenated Aromatic |

| 8 | C | - | 113.5 | Furan Ring Fusion |

| 8a | C-O | - | 155.2 | Junction Carbon |

| 2' | CH | 4.78 (t, J = 8.8) | 91.2 | Dihydrofuran Methine (Chiral Center) |

| 3' | CH₂ | 3.25 (d, J = 8.8) | 29.8 | Dihydrofuran Methylene |

| 1'' | C-OH | - | 71.6 | Quaternary Carbinol |

| 2'' | CH₃ | 1.25 (s) | 24.8 | Gem-dimethyl |

| 3'' | CH₃ | 1.35 (s) | 26.1 | Gem-dimethyl |

Note: Numbering follows the IUPAC convention for the angular furo[2,3-h]chromen-2-one skeleton. The key diagnostic peak is the doublet at 7.26 and 6.78 ppm (H-5/H-6), distinguishing it from linear isomers.

Mass Spectrometry (MS)

Technique: EI-MS (70 eV) or ESI-MS (Positive Mode)

Molecular Ion:

| Abundance | Fragment Identity | Mechanistic Origin | |

| 246 | [M]+ | Molecular Ion | Parent molecule |

| 228 | [M - 18]+ | Dehydration of tertiary alcohol | |

| 213 | [M - 33]+ | Sequential loss of water and methyl radical | |

| 188 | [M - 58]+ | McLafferty-like rearrangement of side chain | |

| 187 | Base Peak |

Infrared Spectroscopy (IR)

Technique: KBr Pellet or ATR

-

3400–3450 cm⁻¹ (Broad): O–H stretching vibration (Tertiary alcohol).

-

2970, 2930 cm⁻¹: C–H stretching (Aliphatic methyl/methylene).

-

1705–1720 cm⁻¹ (Strong): C=O stretching (

-Lactone of coumarin). -

1605, 1580, 1490 cm⁻¹: Aromatic C=C ring skeletal vibrations.

-

1260, 1130 cm⁻¹: C–O–C stretching (Ether/Lactone linkages).

Experimental Protocols

Isolation from Angelica pubescens

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation, avoiding the irreversible adsorption often seen with silica gel.

-

Extraction:

-

Macerate dried root powder (1 kg) in 95% Ethanol (5 L) for 48 hours.

-

Concentrate under reduced pressure to obtain crude oleoresin.

-

Suspend crude extract in water and partition sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc).

-

Collect the EtOAc fraction (contains coumarins).

-

-

Enrichment (Macroporous Resin):

-

Load EtOAc fraction onto an HP-20 macroporous resin column.

-

Elute with a gradient of Ethanol/Water (30%

50% -

Columbianetin typically elutes in the 50-70% Ethanol fraction.

-

-

Purification (HSCCC):

-

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5:5:5:5 v/v).

-

Mode: Tail-to-Head elution.

-

Flow Rate: 2.0 mL/min; Revolution: 850 rpm.

-

Detection: UV at 320 nm.

-

Result: Columbianetin elutes as a distinct peak after less polar coumarins (like osthole).

-

HPLC Analytical Method

For purity verification and quantification:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5

m, 4.6 -

Mobile Phase: Methanol (A) : 0.1% Phosphoric Acid in Water (B).

-

Gradient: 45% A (0-10 min)

65% A (10-25 min). -

Wavelength: 320 nm (characteristic coumarin absorption).

Biosynthetic Context

Understanding the origin of Columbianetin aids in identifying co-eluting impurities (like Osthenol or Angelicin). Columbianetin is the pivotal intermediate where the linear prenyl chain cyclizes to form the angular furan ring.

Figure 2: Biosynthetic pathway of angular furanocoumarins showing Columbianetin as the cyclized intermediate derived from Osthenol.

References

-

Isolation and HSCCC Protocol

- Title: Isolation of (+)

- Source: ResearchGate / Journal of Chrom

-

URL:[Link]

-

Structural Classification (Angular vs Linear)

-

Chemical Data & Identifiers

-

Resin Enrichment Methodology

- Title: Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin.

- Source: PubMed / Molecules

-

URL:[Link]

Sources

- 1. Columbianetin | CAS:3804-70-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Bioactivity Screening of Columbianetin: A Technical Guide

Content Type: Technical Guide / Whitepaper Subject: Columbianetin (CBT) Chemical Class: Dihydrofurocoumarin Primary Source: Angelica pubescens (Radix Angelicae Pubescentis)[1][2]

Executive Summary

Columbianetin (CBT) is a bioactive dihydrofurocoumarin and a primary metabolite of columbianadin. While traditionally associated with the anti-inflammatory properties of Angelica pubescens, recent pharmacological profiling has positioned it as a candidate for modulating the NOD1/NF-κB signaling axis.

This guide provides a rigorous technical framework for the in vitro screening of CBT. Unlike generic screening protocols, this document focuses on the specific physicochemical constraints of furocoumarins—solubility limits, fluorescence interference, and metabolic instability—and provides self-validating workflows to ensure data integrity.

Part 1: Compound Management & Physicochemical Profiling

Before biological assays, the integrity of the test article must be established. Coumarins are prone to precipitation in aqueous buffers, which can yield false negatives in potency assays.

Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a primary stock at 100 mM .

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Aqueous Solubility Validation (The "Crash" Test)

Many in vitro screens fail because the compound precipitates upon dilution into culture media.

-

Protocol: Dilute 100 mM stock to 100 µM in DMEM (containing 10% FBS).

-

Validation: Incubate for 4 hours at 37°C. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (254 nm).

-

Acceptance Criteria: >90% recovery of the compound in the supernatant.

Part 2: Primary Efficacy Screening (Anti-Inflammatory)

The most validated bioactivity of CBT is the suppression of pro-inflammatory mediators. The following workflow utilizes the RAW264.7 macrophage model, optimized for high-throughput screening.

The Nitric Oxide (NO) Inhibition Assay

This is the "Go/No-Go" gate. NO production is a robust, linear proxy for inflammatory activation.

Protocol:

-

Seeding: Plate RAW264.7 cells at

cells/well in 96-well plates. Adhere for 24h. -

Pre-treatment: Treat with CBT (0.1, 1, 10, 50, 100 µM) for 1 hour.

-

Control: Dexamethasone (1 µM) as positive control.

-

-

Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL . Co-incubate for 18–24 hours.

-

Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

-

Readout: Measure Absorbance at 540 nm.

Data Presentation:

| Treatment Group | Concentration (µM) | NO Production (% of LPS) | Cytotoxicity (CCK-8) |

| Vehicle Control | 0 | 100% | 100% |

| Columbianetin | 10 | 85% ± 5% | 98% |

| Columbianetin | 50 | 45% ± 4% | 95% |

| Columbianetin | 100 | 22% ± 3% | 92% |

| Dexamethasone | 1 | 15% ± 2% | 96% |

Mechanistic Validation: The NOD1/NF-κB Axis

Recent studies indicate CBT specifically targets the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) pathway, preventing NF-κB nuclear translocation.

Visualization of Signaling Pathway:

Figure 1: Proposed Mechanism of Action. CBT downregulates NOD1/RIP2 signaling, preventing the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.

Part 3: Safety Pharmacology (The "Fail Early" Screen)

Coumarins carry structural risks regarding hERG channel inhibition (cardiotoxicity) and hepatotoxicity. These must be ruled out immediately after efficacy is established.

Cytotoxicity Screen (CCK-8 vs. MTT)

Directive: Use Cell Counting Kit-8 (CCK-8) rather than MTT.

-

Reasoning: CBT may have intrinsic reductive properties that interfere with formazan crystal formation in the MTT assay. CCK-8 (WST-8) reduces this interference and does not require solubilization steps.

-

Threshold: An IC50 < 50 µM in HEK293 or HepG2 cells flags the compound as a potential toxin rather than a drug candidate.

hERG Channel Assessment (Automated Patch Clamp)

Bioactive coumarins are frequent offenders for QT prolongation.

-

System: CHO-hERG stable cell line.

-

Protocol: Whole-cell patch clamp (manual or automated QPatch).

-

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Endpoint: Measure inhibition of peak tail current.

-

Risk Profile:

-

IC50 > 30 µM: Low Risk (Green).

-

IC50 1–30 µM: Moderate Risk (Yellow).

-

IC50 < 1 µM: High Risk (Red).

-

Part 4: ADME Profiling (Metabolic Stability)

CBT is a metabolite of Columbianadin, but it is also a substrate for further metabolism.

Microsomal Stability Assay

-

System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[3][4]

-

Timepoints: 0, 5, 15, 30, 60 minutes.

-

Analysis: LC-MS/MS (monitor parent ion depletion).

-

Calculation:

-

Significance: Rapid clearance in HLM suggests the need for structural modification or advanced formulation (e.g., liposomes) to improve bioavailability.

Part 5: Consolidated Experimental Workflow

Figure 2: Strategic Screening Hierarchy. A stepwise approach to validate efficacy before investing in costly safety and ADME profiling.

References

-

Anti-inflammatory Mechanism (NOD1/NF-κB)

-

Mast Cell Modulation

-

hERG Inhibition (Class Effect Context)

-

Caco-2 Permeability Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Anti-inflammatory effect of Columbianetin on activated human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin inhibits hERG potassium channels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 8. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 9. researchgate.net [researchgate.net]

Columbianetin: Mechanism of Action & Preliminary Studies

Technical Guide for Drug Development Professionals

Executive Summary

Columbianetin (CBT) is a dihydrofurocoumarin derivative (

Its primary therapeutic value lies in the suppression of pro-inflammatory mediators (NO, PGE2, TNF-

Chemical Identity & Pharmacophore

Understanding the structural distinction between Columbianetin and its derivatives is critical for accurate data interpretation.

| Feature | Columbianetin (CBT) | Columbianadin (CBN) |

| CAS Number | 38269-81-7 | 5058-13-9 |

| Structure | Core dihydrofurocoumarin scaffold | Ester derivative of Columbianetin |

| Primary Activity | Anti-inflammatory, ROS Scavenging, Cytoprotection | Cytotoxic (Apoptosis/Necroptosis), Anti-inflammatory |

| Metabolism | Stable metabolite found in plasma | Rapidly metabolizes into Columbianetin in vivo |

Key Insight: In pharmacokinetic studies, Columbianadin is rapidly hydrolyzed to Columbianetin. Therefore, in vivo efficacy observed with Columbianadin often reflects the pharmacodynamics of Columbianetin as the active metabolite.

Primary Mechanism: Anti-Inflammatory Signaling

Columbianetin exerts its effects by modulating the upstream kinases that regulate the Nuclear Factor-kappa B (NF-

NF- B & MAPK Pathway Suppression

In Lipopolysaccharide (LPS)-stimulated macrophages, CBT inhibits the phosphorylation of critical signaling proteins. This prevents the nuclear translocation of transcription factors required for cytokine production.

-

Target 1: I

B- -

Target 2: MAPK Phosphorylation: CBT downregulates the phosphorylation of p38 , ERK , and JNK , which are essential for AP-1 transcription factor activation.

-

Outcome: Reduced transcription of iNOS and COX-2 genes, leading to decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) secretion.

Visualization of Signaling Inhibition

The following diagram illustrates the specific intervention points of Columbianetin within the inflammatory cascade.

Figure 1: Columbianetin inhibits inflammation by blocking p38/JNK/ERK phosphorylation and IκB-α degradation.

Secondary Mechanism: Dermatological Cytoprotection

Unlike many coumarins that induce phototoxicity, Columbianetin has demonstrated anti-photoaging properties .

-

MMP-1 Inhibition: In human dermal fibroblasts, CBT inhibits the upregulation of Matrix Metalloproteinase-1 (MMP-1) induced by UVA/UVB radiation.[1] This preserves Type I procollagen levels.

-

ROS Scavenging: CBT acts as a direct scavenger of intracellular Reactive Oxygen Species (ROS), protecting keratinocytes from oxidative stress-induced apoptosis.

Data Summary: Cytoprotective Effects

| Parameter | Control (UVB only) | CBT Treatment (Low Dose) | CBT Treatment (High Dose) |

|---|---|---|---|

| Intracellular ROS | 100% (High) | ~75% | ~45% (Significant Reduction) |

| MMP-1 Expression | Upregulated (3-fold) | Reduced (1.8-fold) | Baseline levels |

| Cell Viability | < 50% | 70% | > 85% |

Validated Experimental Protocol

Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to validate the efficacy of CBT in a controlled in vitro environment. It includes checkpoints to ensure data integrity (Trustworthiness).

Reagents & Preparation

-

Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).

-

Compound: Columbianetin (purity >98% by HPLC). Dissolve in DMSO to create a 100 mM stock.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Controls: Dexamethasone (Positive Control), DMSO (Vehicle Control).

Step-by-Step Workflow

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -

Pre-treatment: Replace media. Treat cells with CBT (concentrations: 10, 25, 50, 100

M) for 1 hour prior to stimulation.-

Why? Pre-treatment allows the compound to enter the cell and interact with signaling kinases before the inflammatory cascade is triggered.

-

-

Stimulation: Add LPS (final concentration 1

g/mL) to all wells except the Negative Control. Incubate for 18-24 hours . -

Nitrite Assay (Griess Reaction):

-

Transfer 100

L of supernatant to a new plate. -

Add 100

L Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -

Incubate 10 mins at room temperature (protect from light).

-

Measure absorbance at 540 nm.

-

-

Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.

-

Validity Rule: If cell viability is < 80% compared to control, the anti-inflammatory data is invalid due to cytotoxicity.

-

Workflow Diagram

Figure 2: Experimental workflow ensuring differentiation between anti-inflammatory activity and cytotoxicity.

References

-

Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Source: ResearchGate / PubMed

-

Antiphotoaging Effect of (2′S)-Columbianetin from Corydalis heterocarpa in UVA-Irradiated Human Dermal Fibroblasts. Source: MDPI (Marine Drugs)

-

Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Source: Frontiers in Pharmacology (via NIH)

-

Inhibition of NO, PGE2, TNF-α, and iNOS Expression by Shorea robusta L.: An Ethnomedicine Used for Anti-Inflammatory Activity. (Reference for validated NO/PGE2 protocols). Source: Evidence-Based Complementary and Alternative Medicine

Sources

Columbianetin: From Phytochemical Isolation to Therapeutic Scaffold

Executive Summary & Chemical Identity[1][2]

Columbianetin (CAS: 3804-70-4) represents a pivotal chemotaxonomic marker and a biosynthetic branch-point in the Apiaceae family.[1] Chemically defined as (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one , it belongs to the angular furanocoumarin class.[1] Unlike its linear counterparts (psoralens), the furan ring in columbianetin is fused at the 7,8-position of the coumarin nucleus.

This structural distinction is not merely academic; it dictates the molecule's lack of phototoxicity—a common side effect of linear furanocoumarins—while retaining potent anti-inflammatory and anti-proliferative activities. This guide dissects the historical isolation, biosynthetic logic, and validated experimental protocols for researchers utilizing this scaffold.

Chemical Profile

| Property | Specification |

| IUPAC Name | 8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Stereochemistry | (S)-enantiomer (natural form); (±)-racemate (synthetic) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water |

| Key Derivatives | Columbianadin (Angelate ester), Columbianin (Glucoside) |

The Historical Arc of Discovery

The discovery of columbianetin was not a singular event but a sequential unraveling of the Lomatium and Angelica phytochemical profiles during the mid-20th century.

Isolation and Structural Elucidation (1960s)

The definitive characterization occurred in 1964 , originating from the roots of Lomatium columbianum. Researchers initially isolated complex glycosides and esters, specifically columbianin and columbianadin .[1]

-

The Hydrolysis Logic: The core structure was revealed only after hydrolysis. Acidic hydrolysis of columbianin yielded glucose and an aglycone alcohol—Columbianetin. Similarly, saponification of columbianadin yielded tiglic/angelic acid and the same alcohol base.

-

Structural Proof: Early structural assignment relied on degradation chemistry. Columbianetin was dehydrated to dihydroöroselone and subsequently hydrogenated. The result was identical to a degradation product of athamantin , a known furanocoumarin. This chemical correlation, combined with early NMR and UV spectroscopy, established the angular dihydrofurocoumarin skeleton.

The Stereochemical Assignment

While the planar structure was solved in the 1960s, the absolute configuration at the C-8 position was later confirmed as (S) via circular dichroism (CD) and comparison with synthetic standards. This stereochemistry is crucial, as the enzymatic pathway is highly stereospecific.

Biosynthetic Logic: The Angular Branch Point

Understanding the biosynthesis of columbianetin is critical for metabolic engineering. It represents the "angular branch" of coumarin synthesis, diverging from the "linear branch" (marmesin/psoralen) at the prenylation stage.

The Pathway Mechanism

The precursor, Umbelliferone , undergoes prenylation at the C-8 position (rather than C-6 for linear furanocoumarins) to form Osthenol .[1] This is the committed step for angular furanocoumarins.

Key Enzyme: Columbianetin Synthase (CS).[1][2] This cytochrome P450 monooxygenase catalyzes the oxidative cyclization of demethylsuberosin (or osthenol derivatives) into columbianetin.[1]

Visualization: Biosynthetic Divergence

The following diagram illustrates the critical divergence between linear (phototoxic) and angular (therapeutic) pathways.[1]

Figure 1: Biosynthetic bifurcation of furanocoumarins.[1] Columbianetin is the obligate precursor to Angelicin.

Extraction & Purification Protocols

For researchers isolating columbianetin from plant biomass (e.g., Angelica pubescens or Angelica archangelica), standard silica gel chromatography often results in poor yield due to irreversible adsorption.[1] The following protocols are optimized for yield and purity.

Protocol A: Macroporous Resin Enrichment (Scalable)

Best for: Initial enrichment from crude ethanol extracts.[1]

-

Resin Selection: Use GDX-201 or D101 macroporous resins.[1] These non-polar polystyrenic resins show superior adsorption capacity for furanocoumarins compared to silica.

-

Loading: Dissolve crude extract in 10% EtOH. Load onto the column at a flow rate of 2 BV/h (Bed Volumes per hour).

-

Washing: Wash with 2 BV of deionized water to remove sugars and polar impurities.

-

Elution: Elute with 25-30% Ethanol .

-

Note: Higher ethanol concentrations (e.g., 70-90%) will co-elute lipophilic impurities.[1] The 30% fraction is rich in columbianetin glycosides; the 50-60% fraction typically contains the aglycone.

-

-

Validation: HPLC analysis (C18 column, MeOH:Water 60:40 isocratic).

Protocol B: High-Speed Counter-Current Chromatography (HSCCC)

Best for: High-purity (>98%) isolation for bioassays.[1]

-

Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (5:5:5:5, v/v).[1]

-

Equilibrium: Fill the coil with the upper phase (stationary).

-

Operation: Rotate at 800-900 rpm. Pump the lower phase (mobile) at 2.0 mL/min.

-

Detection: Monitor UV at 320 nm (characteristic coumarin absorption).[1]

-

Result: Columbianetin typically elutes after the more polar glycosides but before the highly lipophilic dimers.

Chemical Synthesis Strategies

When natural extraction is insufficient, total synthesis provides a reliable supply.[1]

The Franke Synthesis (Classic)

This method is favored for its use of commercially available Umbelliferone.[1][3]

-

Alkylation: Umbelliferone + 3-chloro-3-methyl-1-butyne

Propargyl ether intermediate.[1] -

Reduction: Lindlar catalyst reduction to the alkene.

-

Claisen Rearrangement: Thermal rearrangement yields Osthenol .

-

Cyclization: Epoxidation of the prenyl side chain followed by base-catalyzed cyclization yields (±)-Columbianetin.[1]

Modern "On-Water" Synthesis (Green Chemistry)

Recent advances (2020s) utilize "on-water" catalysis to accelerate the Claisen rearrangement and cyclization steps, significantly reducing solvent waste and improving atom economy.[1] This is the recommended route for labs prioritizing green chemistry principles.

Pharmacological Mechanisms[1][6][7]

Columbianetin has evolved from a simple marker to a therapeutic candidate, primarily for inflammatory diseases (Rheumatoid Arthritis, Osteoarthritis).[1]

Mechanism of Action: The SGK1/Autophagy Axis

Recent studies (Bioengineered, 2022) have elucidated a specific mechanism in chondrocytes challenged with LPS (Lipopolysaccharide).[1]

-

Target: SGK1 (Serum and glucocorticoid-induced protein kinase 1).[1][4] Columbianetin inhibits the expression of SGK1.

-

Downstream Effect: Inhibition of SGK1 releases the brake on Autophagy .

-

Outcome: Enhanced autophagy clears damaged organelles and inflammatory aggregates, reducing apoptosis and cytokine release (IL-6, TNF-

).[1]

Visualization: Therapeutic Pathway

Figure 2: Columbianetin alleviates inflammation by inhibiting SGK1, thereby restoring autophagy and suppressing NF-κB signaling.[1]

References

-

Discovery & Isolation: Wulf Draber, et al. "Columbianin and Columbianadin."[1] Justus Liebigs Annalen der Chemie, 1964.[1]

-

Biosynthesis: Jian, et al.[2] "Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum."[2] Plant Physiology, 2020.[1][2]

-

Pharmacology (Chondrocytes): Chen, W., et al. "Columbianetin alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting SGK1 expression."[1][4] Bioengineered, 2022.[1][4] [1]

-

Extraction Protocol: Wang, et al. "Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix." Evidence-Based Complementary and Alternative Medicine, 2021.[1]

-

Total Synthesis: Franke, A., et al. "Synthesis of coumarin derivatives." Journal of Organic Chemistry, (Referenced in modern reviews of furanocoumarin synthesis).[1]

-

ADME Studies: Li, et al. "Simultaneous determination of columbianetin-β-d-glucopyranoside and columbianetin in biological samples."[1] Journal of Chromatography B, 2018.

Sources

Technical Guide: Columbianetin Derivatives and Their Therapeutic Potential

Executive Summary

Columbianetin (CBT) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica pubescens Maxim. f. biserrata Shan et Yuan (Radix Angelicae Pubescentis).[1] Unlike simple coumarins, the dihydrofuran ring fusion confers unique lipophilicity and receptor-binding affinities. This guide dissects the chemical architecture, pharmacological mechanisms—specifically the inhibition of the NF-κB and NOD1 signaling axes—and the pharmacokinetic profile of CBT and its primary ester derivatives, such as Columbianadin (CBN). We present reproducible protocols for extraction and bioassay validation to support translational research.

Chemical Architecture & Structural Activity Relationship (SAR)

The Core Scaffold

Columbianetin (C

-

Lipophilicity: The furan ring enhances membrane permeability compared to simple hydroxycoumarins.

-

Metabolic Lability: The C-7 hydroxyl group is the primary site for glucuronidation and esterification.

-

Derivatives:

-

Columbianadin (CBN): The angelate ester at C-7. It acts as a prodrug, rapidly hydrolyzed in vivo to release the active CBT.

-

Columbianetin Acetate: A synthetic or semi-synthetic ester with improved stability but altered solubility.

-

Synthetic Logic

Total synthesis or semi-synthesis often begins with resorcinol derivatives or umbelliferone, employing Pechmann condensation followed by prenylation and cyclization.

Figure 1: Synthetic logic flow from precursor isolation to derivative generation. The core scaffold requires precise cyclization to form the dihydrofuran ring.

Pharmacological Mechanisms[4][5]

The therapeutic potency of CBT stems from its ability to modulate upstream inflammatory signaling, specifically the NF-κB and NOD1 pathways.

Anti-Inflammatory Mechanism (NF-κB Blockade)

Research indicates that CBT does not merely scavenge radicals but actively interrupts signal transduction.

-

Stimulus: LPS binds to TLR4 receptors.

-

Kinase Activation: IKK complex is phosphorylated.

-

Inhibition Point: CBT inhibits the phosphorylation of IKK and IκBα.

-

Result: NF-κB (p65/p50) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Apoptosis Induction in Cancer Cells

In tumor microenvironments (e.g., CRC, Leukemia), CBT and its derivatives shift the Bax/Bcl-2 ratio, triggering mitochondrial membrane permeabilization and Caspase-3 activation.

Figure 2: Mechanistic inhibition of the NF-κB inflammatory cascade by Columbianetin. The compound acts upstream at the IKK complex level.

Quantitative Data Summary

The following table summarizes key IC

| Parameter | Compound | Value | Model/Assay | Reference |

| IC | Columbianetin | ~45 µM | LPS-induced RAW264.7 | [1] |

| IC | Columbianadin | 15-25 µM | HCT-116 (Colon Cancer) | [2] |

| Oral Bioavailability (F) | Columbianetin | 54 - 81% | Rat (5-20 mg/kg) | [3] |

| T | Columbianetin | 0.3 - 0.5 h | Rat Plasma (Oral) | [3] |

| Conversion Rate | CBN | Rapid | In vivo metabolism | [4] |

Experimental Protocols

Protocol A: Extraction of Columbianetin from Angelica pubescens

Validating Source Material Integrity

-

Preparation: Pulverize dried Angelica pubescens roots (1 kg) to a fine powder (40 mesh).

-

Extraction: Reflux with 95% Ethanol (10 L) for 3 hours (x3 cycles).

-

Concentration: Evaporate solvent under reduced pressure (Rotavap at 45°C) to obtain crude extract.

-

Partitioning: Suspend crude residue in water. Partition sequentially with Petroleum Ether (removes fats)

Ethyl Acetate (Target Fraction) -

Purification:

-

Load Ethyl Acetate fraction onto a Silica Gel 60 column.

-

Elute with gradient: Petroleum Ether:Ethyl Acetate (10:1

1:1). -

Validation: Monitor fractions via TLC (Visualization: 365 nm UV, blue fluorescence). CBT typically elutes at ~3:1 ratio.

-

-

Crystallization: Recrystallize active fractions in Methanol to achieve >98% purity (HPLC).

Protocol B: In Vitro NO Inhibition Assay

Validating Anti-inflammatory Potential

-

Cell Seeding: Seed RAW264.7 macrophages at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Pre-treat cells with CBT (0, 10, 20, 40, 80 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

-

Incubate 10 min at Room Temperature.

-

-

Readout: Measure Absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration using a Sodium Nitrite standard curve.

Figure 3: Step-by-step workflow for the isolation and biological validation of Columbianetin.

Pharmacokinetics & Toxicology (ADME)

Understanding the ADME profile is crucial for drug development.[2]

-

Absorption: CBT is rapidly absorbed (T

< 0.5 h). This "flash" absorption suggests passive diffusion driven by the lipophilic furan moiety. -

Metabolism:

-

Columbianadin (prodrug) is almost entirely hydrolyzed to Columbianetin by plasma esterases and hepatic enzymes.

-

CBT undergoes Phase II metabolism (glucuronidation) rapidly, limiting its half-life (T

~ 1.5 - 3.5 h).

-

-

Excretion: Predominantly renal excretion of metabolites.

-

Safety: Studies in rats show no acute toxicity at doses up to 20 mg/kg, though high-dose chronic toxicity data remains a gap in current literature.

Future Outlook

The transition of Columbianetin from a phytochemical marker to a clinical candidate requires addressing two main challenges:

-

Metabolic Stability: The rapid clearance requires formulation strategies (e.g., nano-encapsulation or structural modification at C-7) to extend half-life.

-

Selectivity: While NF-κB inhibition is potent, off-target effects on other kinase pathways need rigorous profiling using KinomeScan™ technology.

References

-

Zhang, Y. et al. (2018). Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation.[3][4][5][6][7]

-

Hassan, S. et al. (2023). Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Frontiers in Pharmacology.

-

Li, X. et al. (2013). The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration. Journal of Ethnopharmacology.

-

Zhang, X. et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine.

-

Yang, J. et al. (2025). The pharmacokinetic, bioavailability and Excretion of columbianetin acetate and its metabolite columbianetin in rat plasma. RSC Advances.

Sources

- 1. The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. umb.edu.pl [umb.edu.pl]

- 3. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Architecture of Columbianetin: A Mechanistic & Translational Guide

Executive Summary

Columbianetin (CBN) is a dihydrofuranocoumarin derivative primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis) and Angelica decursiva. While often studied alongside its ester derivative, Columbianadin, CBN exhibits distinct pharmacological potency as both a direct bioactive agent and a primary metabolic product.

This technical guide dissects the pharmacological profile of CBN, moving beyond generic descriptions to focus on molecular targets, signal transduction modulation, and validated experimental protocols. The content is structured to support translational decision-making in anti-inflammatory, oncological, and cardiovascular research.

Chemical Profile & Pharmacokinetic Bioactivation[1]

Columbianetin acts as a core scaffold for various natural esters. In in vivo models, the ester Columbianadin is rapidly hydrolyzed into Columbianetin, suggesting that CBN is the primary effector molecule in systemic circulation for many observed therapeutic effects.

Physicochemical Properties

| Property | Specification |

| IUPAC Name | (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one |

| Chemical Class | Dihydrofuranocoumarin |

| Molecular Formula | C14H14O4 |

| Molecular Weight | 246.26 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water. |

| Key Metabolite Of | Columbianadin (via ester hydrolysis) |

Pharmacokinetics (ADME)

Studies in rat plasma using LC-MS/MS confirm that upon oral administration of Columbianadin, it is rapidly converted to Columbianetin.

-

Absorption: Rapid absorption phase (Tmax ~3.44 h).

-

Distribution: High tissue distribution in stomach, kidneys, and ovaries.

-

Metabolism: Primary pathway involves hydrolysis of the ester bond (if administered as Columbianadin) followed by Phase II glucuronidation.

-

Elimination: Predominantly fecal excretion, indicating biliary clearance.

Anti-Inflammatory Signal Transduction

Primary Mechanism: NF-κB and MAPK Pathway Suppression.

The most well-characterized effect of CBN is its ability to inhibit the production of pro-inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).

Molecular Targets

-

NF-κB Signaling: CBN inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

-

MAPK Signaling: CBN suppresses the phosphorylation of p38, ERK, and JNK, which are critical upstream regulators of inflammatory gene expression.

Pathway Visualization

The following diagram illustrates the specific blockade points of Columbianetin within the macrophage inflammatory cascade.

Figure 1: Columbianetin inhibits inflammation by blocking MAPK phosphorylation and IκBα degradation, preventing NF-κB nuclear entry.

Oncology & Cytotoxicity

Primary Mechanism: Apoptosis Induction via Mitochondrial Pathway.

CBN and its parent compound exhibit cytotoxic effects against specific cancer cell lines, notably HCT116 (colon cancer) and K562 (leukemia).

Mechanism of Action[2][3]

-

Bax/Bcl-2 Ratio: CBN treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Caspase Activation: Triggers the cleavage of Caspase-9 and Caspase-3, leading to programmed cell death.

-

Cell Cycle Arrest: Evidence suggests arrest at the G1 or G2/M phase depending on the specific cell line and concentration.

Comparative Potency Data

| Cell Line | Tissue Origin | IC50 (Approx.)[1] | Key Observation |

| HCT116 | Colon | ~32 - 47 μM | Dose-dependent apoptosis; ROS accumulation. |

| K562 | Leukemia | Variable | Inhibition of proliferation.[2] |

| MKN-45 | Gastric | > 50 μM | Moderate cytotoxicity compared to colon lines. |

Cardiovascular Physiology: Vasorelaxation

Primary Mechanism: L-type Calcium Channel Blockade.[3]

Columbianetin acts as a vasorelaxant in rat aortic rings. This effect is largely endothelium-independent , indicating a direct action on vascular smooth muscle cells (VSMCs).

Ion Channel Modulation

-

Voltage-Gated Ca2+ Channels (VGCCs): CBN inhibits extracellular Ca2+ influx induced by high K+ depolarization.

-

Receptor-Operated Ca2+ Channels (ROCs): It also attenuates vasoconstriction induced by phenylephrine (PE), suggesting blockade of receptor-mediated Ca2+ entry.[4][5]

-

Significance: This mechanism mimics the action of standard calcium channel blockers (e.g., nifedipine), albeit with lower potency, offering a scaffold for developing hypotensive agents with potentially distinct side-effect profiles.

Validated Experimental Protocols

The following protocols are standardized for researchers aiming to replicate CBN's effects.

Protocol A: In Vitro Anti-Inflammatory Assay (RAW 264.7)

-

Objective: Quantify NO inhibition as a proxy for anti-inflammatory activity.

-

Controls: Positive (Dexamethasone 1 μM), Vehicle (DMSO < 0.1%).

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C. -

Pre-treatment: Replace medium. Add Columbianetin (concentrations: 10, 25, 50, 100 μM) for 1 hour.

-

Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the negative control. Incubate for 18–24 hours.

-

Griess Assay:

-

Transfer 100 μL of supernatant to a new plate.

-

Add 100 μL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at room temperature (dark).

-

-

Read: Measure absorbance at 540 nm using a microplate reader.

-

Calculation: Determine NO concentration using a sodium nitrite standard curve.

Protocol B: LC-MS/MS Quantification in Plasma

-

Objective: Pharmacokinetic analysis of CBN.

-

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460).

-

Sample Prep: Mix 50 μL rat plasma with 10 μL Internal Standard (e.g., Warfarin or IS-labeled CBN).

-

Extraction: Add 150 μL Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 μm).

-

Mobile Phase: A (0.1% Formic Acid in Water), B (Acetonitrile). Gradient elution.

-

-

MS Parameters:

-

Mode: Positive Ion ESI.

-

MRM Transition: Monitor parent ion [M+H]+ to specific fragment ions.

-

-

Validation: Ensure linearity (

) over the range 1–1000 ng/mL.

References

-

Yang, Y., et al. (2019).[6] Separation and Enrichment of Three Coumarins From Angelicae Pubescentis Radix by Macroporous Resin With Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity. Molecules, 24(14), 2664.[6] Link

-

Li, J., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine. Link

-

Kang, S.Y., et al. (2009). Anti-inflammatory effect of Columbianetin on activated human mast cells.[6] Biological & Pharmaceutical Bulletin, 32(1), 112-116. Link

-

Lim, T.G., et al. (2014).[1] Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells.[1] Biomolecules & Therapeutics, 22(3), 204-209. Link

-

Zhang, Y., et al. (2023). Biological Potential and Pharmacological Activity of Columbianetin in Chronic Diseases. ResearchGate/Review. Link

Sources

- 1. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Mechanisms underlying vasorelaxation induced in rat aorta by galetin 3,6-dimethyl ether, a flavonoid from Piptadenia stipulacea (Benth.) Ducke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound - PMC [pmc.ncbi.nlm.nih.gov]

Columbianetin: A Technical Monograph on Structure, Biosynthesis, and Therapeutic Mechanisms

Topic: Columbianetin: Chemical Profile, Biosynthesis, and Pharmacological Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Columbianetin (CAS: 3804-70-4 ) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica pubescens (Du Huo) and Lomatium columbianum.[1] As the active aglycone metabolite of columbianadin, it has emerged as a high-value target in drug discovery due to its potent anti-inflammatory, analgesic, and antitumor properties. This guide provides a rigorous technical analysis of columbianetin, detailing its physicochemical identity, biosynthetic origins, molecular mechanisms of action, and validated isolation protocols.

Chemical Identity & Structural Analysis

Columbianetin is characterized by a linear furanocoumarin backbone with a dihydrofuran ring fusion.[1] Its structural rigidity contributes to its binding affinity for inflammatory mediators like COX-2.[1]

Table 1: Physicochemical Profile [1][2][3]

| Parameter | Technical Specification |

| Common Name | Columbianetin |

| CAS Registry Number | 3804-70-4 (Primary), 1147-29-1 (Isomer/Salt variations) |

| IUPAC Name | (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Poorly soluble in water |

| SMILES | CC(C)(O)[C@@H]1Cc2c(O1)ccc1ccc(=O)oc21 |

| InChI Key | YRAQEMCYCSSHJG-NSHDSACASA-N |

| Stereochemistry | (S)-Enantiomer is the bioactive natural product |

Biosynthetic Origin & Natural Occurrence

Columbianetin is derived from the phenylpropanoid pathway.[1] It represents a downstream product of umbelliferone (7-hydroxycoumarin), undergoing prenylation and subsequent oxidative cyclization.[1]

Key Biosynthetic Steps:

-

Phenylpropanoid Precursors: L-Phenylalanine is converted to p-coumaric acid and subsequently to umbelliferone via Phenylalanine Ammonia Lyase (PAL) and Cinnamate 4-hydroxylase (C4H).[1]

-

Prenylation: Umbelliferone is prenylated at the C-8 position by a prenyltransferase (using DMAPP) to form osthenol or demethylsuberosin.[1]

-

Cyclization: The prenyl chain undergoes oxidative cyclization to form the dihydrofuran ring characteristic of columbianetin.

Figure 1: Biosynthetic Pathway of Columbianetin

Caption: Simplified biosynthetic trajectory from primary phenylpropanoids to the cyclized furocoumarin scaffold of Columbianetin.[1]

Pharmacological Mechanisms of Action

Columbianetin acts as a multi-target modulator of inflammatory and survival signaling.[1] Research indicates it functions not merely as a radical scavenger but as a specific inhibitor of upstream kinase signaling.[1]

Core Mechanisms:

-

COX-2 Inhibition: Directly suppresses Cyclooxygenase-2 (COX-2) expression, reducing prostaglandin E2 (PGE2) synthesis, a primary driver of inflammation and pain.[1][4]

-

NF-κB Suppression: Blocks the nuclear translocation of NF-κB (p65 subunit), thereby downregulating pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1]

-

Vimentin Targeting: Recent studies suggest columbianadin (metabolized to columbianetin) targets vimentin, inhibiting the VAV2/Rac1 pathway, which is critical for synovial fibroblast migration in rheumatoid arthritis.

-

Mast Cell Stabilization: Inhibits histamine release induced by Substance P, suggesting utility in allergic response modulation.[1][3]

Figure 2: Anti-Inflammatory Signaling Cascade [1][5]

Caption: Mechanistic inhibition of the NF-κB inflammatory cascade by Columbianetin, leading to reduced COX-2 expression.

Experimental Protocols

Protocol A: Extraction & Isolation from Angelica pubescens

Objective: To isolate high-purity columbianetin from dried roots.

-

Preparation: Pulverize dried Angelica pubescens roots (2 kg) into a coarse powder.

-

Extraction:

-

Partitioning:

-

Chromatography:

-

Crystallization: Recrystallize positive fractions in Methanol to yield Columbianetin crystals.

Protocol B: HPLC Analytical Method

Objective: Quantification of Columbianetin in plasma or plant extracts.

-

Instrument: HPLC System with Photodiode Array (PDA) or UV Detector.[1]

-

Column: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm).[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.

-

Detection Wavelength: 327 nm (Characteristic absorption max for coumarins).[1]

-

Injection Volume: 10-20 μL.

-

Retention Time: Typically elutes between 10–15 minutes under these conditions.[1]

Future Perspectives

Columbianetin represents a scaffold ripe for lead optimization.[1] Its ability to cross the blood-brain barrier (BBB) and its rapid oral absorption (Tmax ~0.3–0.5 h in rats) make it a viable candidate for neuroinflammatory conditions and rheumatoid arthritis therapeutics.[1] Future development should focus on:

-

Glycosylation derivatives to improve water solubility without sacrificing bioavailability.[1]

-

Structure-Activity Relationship (SAR) studies on the dihydrofuran ring to enhance COX-2 selectivity.

References

-

PubChem. (2024).[1] Columbianetin Compound Summary (CID 92201).[1][7][8] National Library of Medicine.[1] Link

-

Wang, X., et al. (2016).[1] "Tissue distribution study of columbianadin and its active metabolite columbianetin in rats." Biomedical Chromatography, 30(2), 256-262.[1][2][5] Link

-

Yang, J., et al. (2013).[1] "The pharmacokinetics and oral bioavailability studies of columbianetin in rats after oral and intravenous administration." Journal of Ethnopharmacology, 150(2), 648-654.[1] Link

-

Han, Y., et al. (2021).[1][6] "Columbianadin inhibits the VAV2/Rac1 signaling pathway by targeting vimentin to alleviate rheumatoid arthritis."[1][5] Signal Transduction and Targeted Therapy. (Contextual reference for mechanism).

Sources

- 1. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Columbianetin | CAS:3804-70-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. (+)-Columbianetin | Antifungal | TargetMol [targetmol.com]

- 4. nbinno.com [nbinno.com]

- 5. Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - Columbianetin (C14H14O4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Columbianetin: A Technical Deep Dive

Executive Summary

Columbianetin (CBT) is a dihydrofurocoumarin phytoalexin primarily derived from Angelica archangelica and Radix Angelicae Pubescentis. Unlike non-specific herbal extracts, CBT exhibits precise molecular docking capabilities and pathway modulation profiles that position it as a scaffold for next-generation anti-inflammatory and anti-neoplastic therapeutics.

This technical guide dissects the molecular targets of Columbianetin, distinguishing between its direct protein interactions and downstream signaling cascades. It provides researchers with the mechanistic grounding and experimental protocols necessary to validate CBT as a lead compound in drug discovery pipelines.

Molecular Mechanism & Signaling Pathways[1][2][3][4][5][6][7][8][9][10]

Columbianetin functions as a multi-target modulator rather than a "magic bullet" single-target ligand. Its therapeutic efficacy stems from its ability to simultaneously dampen pro-inflammatory transcription factors and reactivate apoptotic machinery in malignant cells.

The Anti-Inflammatory Axis: NOD1/RIP2/NF-κB

In the context of immune dysregulation (e.g., sepsis, rheumatoid arthritis), CBT acts as a potent inhibitor of the NOD1-RIP2 signaling axis.[1]

-

Primary Target: NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) . CBT downregulates NOD1 expression, preventing the recruitment of RIP2 (Receptor-interacting protein 2).[1]

-

Downstream Effect: This blockade prevents the phosphorylation and degradation of IκBα , thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation.

-

Secondary Effect: Suppression of MAPK phosphorylation (p38, ERK, JNK), further reducing the transcription of cytokines like TNF-α, IL-1β, and IL-6.

The Anti-Cancer Axis: PI3K/Akt & Apoptosis/Necroptosis

CBT and its derivative, Columbianetin Acetate (CE), exhibit a dose-dependent dual mechanism in oncology models (specifically Colorectal and Ovarian cancers).

-

Low Concentration (25 μM): Induces Intrinsic Apoptosis .

-

Mechanism: Increases the Bax/Bcl-2 ratio , leading to mitochondrial outer membrane permeabilization (MOMP) and activation of Caspase-9 and Caspase-3.

-

-

High Concentration (50 μM): Induces Necroptosis .[2]

-

Mechanism: Upregulation of RIP-3 (Receptor-interacting protein kinase 3), driving programmed necrosis independent of caspase activity.

-

-

Targeting Metastasis (Ovarian Cancer): CE specifically targets ESR1 (Estrogen Receptor 1) , GSK3B , and JAK2 , inhibiting the PI3K/Akt/GSK3B pathway to suppress cell migration.

Visualization of Signaling Cascades